4-CHLORO-N-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}BENZENE-1-SULFONAMIDE
Overview
Description
4-Chloro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and an oxadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated oxadiazole intermediate in the presence of a palladium catalyst.
Sulfonamide Formation: The final step involves the reaction of the oxadiazole-thiophene intermediate with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin and hydrochloric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin, hydrochloric acid.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of nitro groups.
Substituted Sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
4-Chloro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structural features make it useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It is used in studies involving enzyme inhibition and receptor modulation, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 4-chloro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A sulfonamide with antimicrobial properties.
Sulfamethizole: Another sulfonamide used as an antimicrobial agent.
Sulfamethoxazole: A widely used antibiotic in combination with trimethoprim.
Uniqueness
4-Chloro-N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is unique due to its combination of a thiophene ring and an oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S2/c14-9-3-5-10(6-4-9)22(18,19)15-8-12-16-13(17-20-12)11-2-1-7-21-11/h1-7,15H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYIQPANVZCEQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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